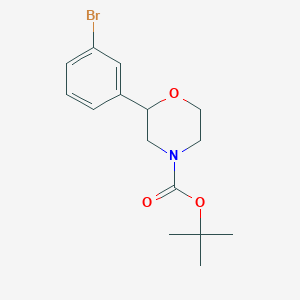
4-Boc-2-(3-bromophenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Boc-2-(3-bromophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a bromophenyl group at the 2-position of the morpholine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-2-(3-bromophenyl)morpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound, such as 1,2-dibromoethane, under basic conditions.
Introduction of the Boc Protecting Group: The nitrogen atom of the morpholine ring is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Boc-2-(3-bromophenyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the Boc protecting group.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of substituted morpholine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of deprotected morpholine derivatives.
Applications De Recherche Scientifique
4-Boc-2-(3-bromophenyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-Boc-2-(3-bromophenyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active morpholine moiety, which can then engage in various biochemical interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromophenyl)morpholine: Similar structure but with the bromine atom at the 4-position of the phenyl ring.
4-(3-Chlorophenyl)morpholine: Chlorine atom instead of bromine at the 3-position.
4-Boc-2-(4-bromophenyl)morpholine: Boc-protected morpholine with bromine at the 4-position of the phenyl ring
Uniqueness
4-Boc-2-(3-bromophenyl)morpholine is unique due to the specific positioning of the Boc group and the bromophenyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for targeted synthesis and research applications.
Propriétés
Formule moléculaire |
C15H20BrNO3 |
|---|---|
Poids moléculaire |
342.23 g/mol |
Nom IUPAC |
tert-butyl 2-(3-bromophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-7-8-19-13(10-17)11-5-4-6-12(16)9-11/h4-6,9,13H,7-8,10H2,1-3H3 |
Clé InChI |
TYXQDDJIJFQUHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-(methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13506778.png)
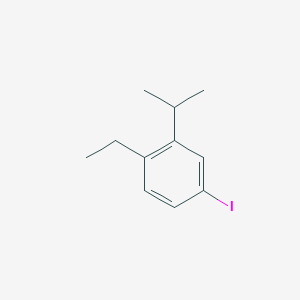

![Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate](/img/structure/B13506803.png)
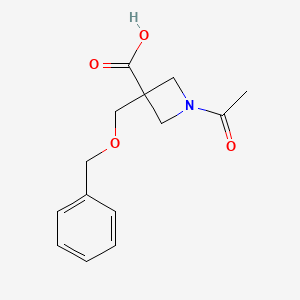
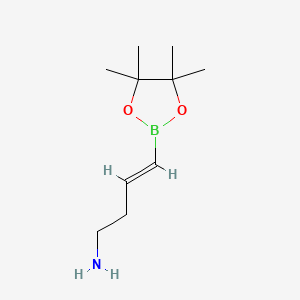

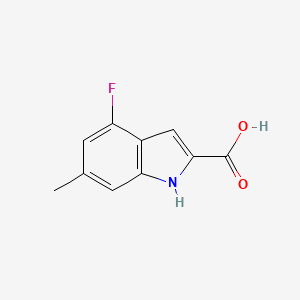
![Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate](/img/structure/B13506831.png)
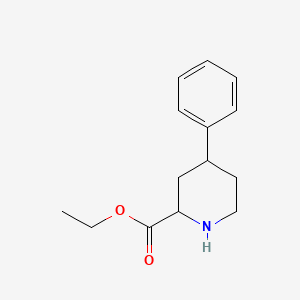
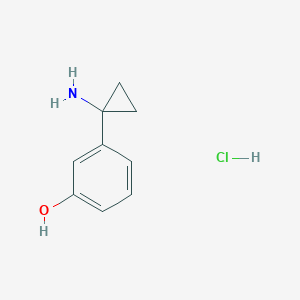
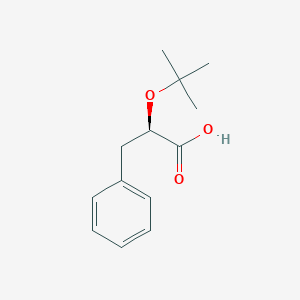
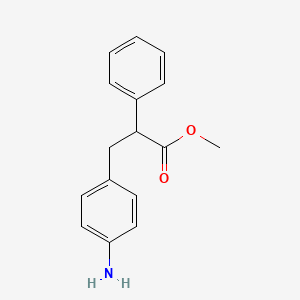
![[(5-Methylfuran-2-yl)methyl][(oxolan-2-yl)methyl]amine hydrochloride](/img/structure/B13506845.png)
